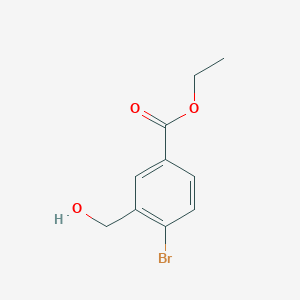

Ethyl 4-bromo-3-(hydroxymethyl)benzoate

Description

Overview of Benzoate (B1203000) Ester Scaffolds in Contemporary Synthetic Chemistry

Benzoate esters are a class of compounds characterized by a carboxylate ester attached to a benzene (B151609) ring. bldpharm.com This structural motif is found in numerous natural products and is a cornerstone in synthetic organic chemistry. chemicalbook.com Benzoate esters are frequently employed as key intermediates in multi-step syntheses due to the ester group's stability under various reaction conditions and its susceptibility to controlled transformations, such as hydrolysis to the corresponding benzoic acid or reduction to a benzyl (B1604629) alcohol. aceschem.com Furthermore, the aromatic ring of the benzoate scaffold can be substituted with various functional groups, which, in concert with the ester, allows for a wide range of chemical modifications. The synthesis of benzoate esters is typically achieved through the esterification of benzoic acids, a reaction that can be catalyzed by various acids, including solid acid catalysts that offer the advantage of being recoverable and reusable. nih.gov

Significance of Multifunctionalized Aromatic Compounds as Versatile Building Blocks

Multifunctionalized aromatic compounds are molecules that possess several different functional groups attached to an aromatic core. bldpharm.com These compounds are highly valued in chemical synthesis as versatile building blocks because their multiple functionalities allow for selective and sequential chemical reactions. chemicalbook.com This enables the construction of complex target molecules in a controlled and efficient manner. The presence of diverse reactive sites on a single, relatively rigid scaffold provides chemists with a powerful platform for creating libraries of compounds for applications in materials science and drug discovery. nih.gov For example, porous aromatic frameworks (PAFs), which have applications in gas storage and catalysis, are assembled from multifunctional building blocks through covalent coupling reactions. chemicalbook.com The ability to precisely modify these building blocks is key to tuning the properties of the final material.

Research Context and Importance of Ethyl 4-bromo-3-(hydroxymethyl)benzoate

This compound emerges as a significant synthetic intermediate precisely because it embodies the principles of a multifunctional building block. The importance of this compound lies in the orthogonal reactivity of its three distinct functional groups: the ethyl ester, the aryl bromide, and the hydroxymethyl group.

The true synthetic value of this compound is realized in its capacity for selective, stepwise transformations:

The Aryl Bromide: The bromine atom at the C-4 position is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, or nitrogen-containing groups, to build a more complex carbon skeleton.

The Hydroxymethyl Group: This primary alcohol at the C-3 position is a versatile functional handle. It can be oxidized under mild conditions to form an aldehyde or further to a carboxylic acid. Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) or replaced with a halogen to facilitate subsequent nucleophilic substitution reactions.

The Ethyl Ester: The ester group at C-1 serves multiple purposes. It is generally stable to many reaction conditions used to modify the other two sites, effectively acting as a protecting group for the carboxylic acid. It enhances the compound's solubility in common organic solvents. chemicalbook.com When desired, it can be readily hydrolyzed under basic or acidic conditions to reveal the carboxylic acid, which can then be used for amide bond formation or other transformations.

A plausible synthetic route to this compound involves the hydrolysis of its precursor, Ethyl 4-bromo-3-(bromomethyl)benzoate (CAS No. 347852-72-6). chemicalbook.com The benzylic bromide of this precursor is highly reactive toward nucleophilic substitution. chemicalbook.com A reaction analogous to the synthesis of Ethyl 4-bromo-3-(ethoxymethyl)benzoate—where the bromomethyl precursor is treated with sodium ethoxide—suggests that a similar reaction with a hydroxide (B78521) source would yield the target hydroxymethyl compound. The precursor itself can be synthesized via radical bromination of Ethyl 4-bromo-3-methylbenzoate. chemicalbook.com

This strategic combination of functionalities in a single molecule allows synthetic chemists to devise elegant and efficient pathways to complex target structures, underscoring the importance of this compound as a valuable, albeit specialized, building block.

Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.09 g/mol |

| CAS Number | Not readily available in public databases |

| Physical State | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

ethyl 4-bromo-3-(hydroxymethyl)benzoate |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3 |

InChI Key |

MMQGFCWNIDFXKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)CO |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Ethyl 4 Bromo 3 Hydroxymethyl Benzoate

Precursor-Based Synthetic Routes

The construction of ethyl 4-bromo-3-(hydroxymethyl)benzoate relies on the strategic modification of functional groups on the benzene (B151609) ring. The selection of a particular synthetic pathway often depends on the availability of starting materials and the desired reaction scale.

Derivatization from Ethyl 4-bromo-3-(bromomethyl)benzoate

A common and direct precursor for the target compound is ethyl 4-bromo-3-(bromomethyl)benzoate. bldpharm.comnih.govachemblock.com This starting material features a reactive bromomethyl group that is amenable to transformation into the desired hydroxymethyl functionality. The synthesis of this precursor often begins with the bromination of a methyl group on a benzoate (B1203000) derivative.

The conversion of the bromomethyl group to a hydroxymethyl group is typically accomplished through a nucleophilic substitution reaction, specifically hydrolysis. This transformation involves the displacement of the bromide ion by a hydroxide (B78521) ion. The reaction is generally carried out in the presence of an aqueous base, such as sodium hydroxide or potassium carbonate, often in a solvent mixture like THF/water to ensure the solubility of the organic substrate.

An alternative, two-step hydrolytic approach involves first reacting the bromomethyl compound with sodium acetate (B1210297) to form an acetate ester intermediate. This intermediate is then subjected to hydrolysis to yield the final hydroxymethyl product. This method can provide greater control and potentially minimize the formation of byproducts.

Table 1: Key Reactions in the Hydrolytic Transformation of Ethyl 4-bromo-3-(bromomethyl)benzoate

| Step | Reactants | Reagents | Product |

| Direct Hydrolysis | Ethyl 4-bromo-3-(bromomethyl)benzoate | Aqueous NaOH or K₂CO₃ | This compound |

| Two-Step Hydrolysis | |||

| Step 1 | Ethyl 4-bromo-3-(bromomethyl)benzoate | Sodium Acetate | Acetate Ester Intermediate |

| Step 2 | Acetate Ester Intermediate | Hydrolysis (e.g., aq. base) | This compound |

While direct hydrolysis is the more conventional method, reductive strategies for converting the halomethyl group are less common for this specific transformation. The ester group within the molecule can also be reduced, presenting a challenge for selectivity. Therefore, such a pathway would require a carefully chosen reducing agent that selectively targets the carbon-bromine bond without affecting the ester functionality.

Reduction of Carbonyl Precursors

An alternative and widely used synthetic strategy involves the reduction of a carbonyl group, specifically an aldehyde, on a benzoate precursor.

A key precursor for this route is an aldehyde-containing benzoate, such as methyl 4-bromo-3-formylbenzoate or its ethyl analog. nih.govnih.govbldpharm.com The central challenge is the chemoselective reduction of the aldehyde to a primary alcohol while leaving the ester group intact.

Sodium borohydride (B1222165) (NaBH₄) is a highly effective reagent for this purpose due to its mild nature and its inherent selectivity for reducing aldehydes and ketones over esters. iwu.edu The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at controlled temperatures, often in an ice bath. iwu.edu The hydride from NaBH₄ attacks the electrophilic carbon of the aldehyde, creating an alkoxide intermediate which, upon aqueous workup, is protonated to form the desired hydroxymethyl group. iwu.edu

Table 2: Chemoselective Reduction of a Formylbenzoate Precursor

| Precursor | Reducing Agent | Solvent | Key Transformation | Product |

| Methyl 4-bromo-3-formylbenzoate | Sodium Borohydride (NaBH₄) | Ethanol | Aldehyde to Primary Alcohol | Mthis compound |

Other reductive strategies can be employed, starting from different benzoate derivatives. For instance, a synthetic route can commence from 4-bromoisophthalic acid. Through selective mono-esterification of one carboxylic acid group, followed by the selective reduction of the remaining carboxylic acid to an alcohol using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF), the target molecule can be accessed.

Another multi-step approach could begin with 3-bromo-4-methylbenzoic acid. patsnap.com This would involve esterification, followed by benzylic bromination to yield ethyl 4-bromo-3-(bromomethyl)benzoate, which can then be hydrolyzed as previously described. A patent describes a method starting from 3-bromo-4-methyl benzoic acid, which undergoes bromination to form an intermediate that is then treated with silver nitrate, followed by esterification and reduction to obtain the final product. patsnap.com Research has also explored the Birch reductive alkylation of methyl m-(hydroxymethyl)benzoate derivatives, which can be achieved without significant loss of the benzylic oxygen substituent. nih.gov

Direct Functionalization and Aromatic Modification Approaches

The assembly of the core structure of this compound relies on the regioselective introduction of bromine and hydroxymethyl functional groups onto a benzene ring. The relative positions of these groups (1,2,4-substitution pattern) necessitate synthetic strategies that can overcome the inherent challenges of directing group effects in electrophilic aromatic substitution.

Electrophilic Aromatic Substitution for Regioselective Bromination

Electrophilic aromatic substitution is a fundamental method for preparing aryl bromides. nih.gov The reaction involves attacking the electron-rich benzene ring with an electrophile, leading to the substitution of a hydrogen atom. libretexts.org In the case of a substituted benzene ring, the existing functional groups dictate the position of the incoming electrophile.

For a precursor like ethyl 3-(hydroxymethyl)benzoate, the two substituents present conflicting directing effects. The ethyl ester group (-COOEt) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. Conversely, the hydroxymethyl group (-CH₂OH) is a weakly activating, ortho, para-director. The desired product requires bromination at position 4, which is ortho to the hydroxymethyl group and meta to the ester group. While the alignment of these directing effects could theoretically favor the desired isomer, the deactivating nature of the ester group makes the reaction slow, and the potential for multiple products often reduces the yield and complicates purification.

Common brominating agents used in electrophilic aromatic bromination include:

Bromine (Br₂) with a Lewis acid catalyst like FeBr₃. The catalyst polarizes the Br₂ molecule, increasing its electrophilicity. libretexts.org

N-Bromosuccinimide (NBS) , often used with a proton source or in polar solvents, is a milder and more selective brominating agent. nih.govresearchgate.net

Other sources like tetraalkylammonium tribromides or bromine generated in situ have also been developed for enhanced regioselectivity under specific conditions. nih.govresearchgate.net

A practical synthesis would likely avoid the direct bromination of a substrate with competing directing groups. Instead, a more controlled sequence of reactions is typically employed, where substituents are introduced in an order that ensures the desired regiochemistry. For instance, a patent describes the selective bromination of methyl p-hydroxybenzoate, where the powerful ortho, para-directing hydroxyl group controls the position of bromination. google.com

| Reagent | Typical Conditions | Selectivity Profile |

|---|---|---|

| Bromine (Br₂) / FeBr₃ | Lewis acid catalyst, often in a non-polar solvent | Highly reactive, can lead to polybromination if not controlled. |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or polar solvent (e.g., DMF, THF) | Generally milder and more regioselective than Br₂/FeBr₃. nih.gov |

| Tetraalkylammonium tribromides | Specific for certain substrates, e.g., highly para-selective for phenols. nih.gov | High regioselectivity for activated rings. |

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity that is often difficult to obtain through classical electrophilic aromatic substitution. wikipedia.org The method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be "quenched" by reacting it with a suitable electrophile to install a new functional group exclusively at the ortho position. organic-chemistry.org

In a synthetic route towards this compound, one could envision starting with ethyl 4-bromobenzoate (B14158574). The ester group itself is a poor DMG. Therefore, a more potent DMG would be required. A common strategy involves using a precursor with a strong DMG, which is later converted to the desired functional group.

Hypothetical DoM Pathway:

Start with 4-bromobenzoic acid.

Convert the carboxylic acid to a powerful DMG, such as an N,N-diethylamide (-CONEt₂).

Perform Directed ortho-Metalation: Treat the amide with a strong base like sec-BuLi/TMEDA at low temperature (-78 °C). The amide group directs the lithiation to the C-3 position.

Electrophilic Quench: React the resulting aryllithium species with formaldehyde (B43269) (HCHO), an electrophile that introduces the hydroxymethyl group (-CH₂OH).

Final Conversion: Hydrolyze the amide back to a carboxylic acid, followed by Fischer esterification to yield the final ethyl ester product.

| DMG | Relative Strength | Comments |

|---|---|---|

| -CONR₂ (Amide) | Strong | One of the most effective and widely used DMGs. organic-chemistry.org |

| -OCONR₂ (Carbamate) | Strong | Excellent for directing metalation on phenols. |

| -SO₂NR₂ (Sulfonamide) | Strong | Robust and effective directing group. organic-chemistry.org |

| -OCH₃ (Methoxy) | Moderate | A classical DMG, though less powerful than amides. wikipedia.org |

Regioselective Introduction of the Hydroxymethyl Group on the Aromatic Ring

A highly effective and common method for introducing the hydroxymethyl group at the C-3 position on a 4-bromobenzoate scaffold involves a substitution reaction on a benzylic halide. This pathway typically begins with a methyl group at the target position, which is then halogenated and subsequently displaced.

A plausible and documented synthetic sequence starts from ethyl 4-bromo-3-methylbenzoate:

Radical Bromination: The starting ester is treated with N-bromosuccinimide (NBS) and a radical initiator like AIBN (azobisisobutyronitrile) or under UV light. google.com This reaction selectively brominates the benzylic methyl group, yielding ethyl 4-bromo-3-(bromomethyl)benzoate. nih.govbldpharm.com

Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile. It can be converted to the corresponding alcohol through a nucleophilic substitution reaction (S_N2 type). This is typically achieved by hydrolysis with an aqueous base (e.g., sodium hydroxide) or by reaction with a carboxylate salt (e.g., sodium acetate) followed by hydrolysis. A related procedure shows the conversion of ethyl 4-bromo-3-(bromomethyl)benzoate to an ether by reacting it with sodium ethoxide, demonstrating the reactivity of the bromomethyl intermediate. chemicalbook.com

This two-step sequence is often high-yielding and provides excellent regiochemical control, making it a preferred industrial and laboratory method over direct C-H functionalization for this specific substitution pattern.

Esterification Methodologies for Benzoic Acid Derivatives

The final step in many syntheses of the title compound is the formation of the ethyl ester from its corresponding carboxylic acid, 4-bromo-3-(hydroxymethyl)benzoic acid.

Direct Esterification with Ethanol

Direct esterification, commonly known as Fischer-Speier esterification, is the most straightforward method. It involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Reaction: 4-bromo-3-(hydroxymethyl)benzoic acid + Ethanol ⇌ this compound + Water

Catalysts: Common catalysts include concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH).

Conditions: The reaction is an equilibrium process. To drive it towards the product, excess ethanol is used as the solvent, and the water produced is often removed azeotropically.

Recent methodological advancements focus on greener alternatives to corrosive mineral acids. Solid acid catalysts, such as phosphoric acid-modified Montmorillonite (B579905) K10 clay, have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org These catalysts are reusable, reduce waste, and simplify product work-up. ijstr.org

| Catalyst | Alcohol | Conditions | Key Advantage |

|---|---|---|---|

| H₂SO₄ (conc.) | Ethanol (excess) | Reflux | Classical, inexpensive, and effective method. |

| Montmorillonite K10 (Phosphoric acid modified) | Methanol | Reflux, solvent-free | Heterogeneous, reusable, environmentally benign. ijstr.org |

| SOCl₂ | Ethanol | Room temp to reflux | Converts acid to acyl chloride in situ; irreversible. |

Transesterification Techniques

Transesterification is an alternative method to produce an ester from another ester. For instance, if the methyl ester of 4-bromo-3-(hydroxymethyl)benzoic acid were available, it could be converted to the desired ethyl ester by reacting it with ethanol.

The reaction involves heating the starting ester with a large excess of ethanol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: Similar to Fischer esterification, this is an equilibrium process catalyzed by acids like H₂SO₄ or HCl.

Base-Catalyzed Transesterification: This method uses a catalytic amount of a strong base, such as sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe). The reaction is generally faster than the acid-catalyzed version but is not an equilibrium, as the alkoxide is consumed and regenerated. The use of sodium ethoxide is documented in related syntheses. chemicalbook.com

This technique is particularly useful when the starting carboxylic acid is difficult to handle or when a different ester is more readily available as a precursor.

Emerging Catalytic Strategies in the Synthesis of Functionalized Benzoates

The synthesis of functionalized benzoates, a key structural motif in pharmaceuticals and material science, is continuously evolving with the advent of novel catalytic strategies. These modern approaches aim to improve efficiency, selectivity, and environmental sustainability compared to traditional methods. Recent research has highlighted several promising catalytic systems for introducing functional groups onto the benzoate scaffold, which are pertinent to the synthesis of complex molecules like this compound.

Palladium-catalyzed cross-coupling and C-H functionalization reactions represent a significant leap forward in the synthesis of substituted aromatic compounds. acs.org These methods offer a powerful tool for creating carbon-carbon and carbon-heteroatom bonds with high precision. For instance, palladium catalysts, often in combination with copper co-catalysts, have been effectively used for the synthesis of 2-substituted benzothiazoles through C-H functionalization and intramolecular C-S bond formation. acs.org This strategy, which demonstrates good functional group tolerance, could be conceptually adapted for the targeted functionalization of benzoate precursors. Research into palladium-catalyzed C-H activation has shown that the formation of a six-membered palladacycle is often kinetically favored over a five-membered one, a factor that influences the regioselectivity of such transformations on benzoate substrates. acs.org The choice of ligand, such as moving from α-MPAA to a more flexible β-MPAA derivative, can lower the activation energy for benzoate C-H activation and enhance catalytic performance. acs.org

Another burgeoning area is the use of photocatalysis to forge new bonds under mild conditions. Benzoates themselves can act as photosensitizing catalysts for radical C(sp³)–H fluorinations. nih.gov This approach is notable for its efficiency and tolerance of functional groups like free alcohols and amines, which are often problematic in other catalytic systems. nih.gov The strategy can be applied catalytically or by using the benzoate group as an auxiliary to direct regioselectivity, showcasing its versatility in the synthesis of complex molecules. nih.gov

Heteropolyacids (HPAs) are also emerging as efficient, reusable, and environmentally friendly catalysts for producing alkyl benzoates. researchgate.net These solid acid catalysts can facilitate the esterification of benzoic acid and its derivatives in high yields under solvent-free conditions, presenting a scalable and sustainable alternative to traditional acid catalysts. researchgate.net

While direct catalytic synthesis of this compound using these emerging methods is not extensively documented in a single procedure, the principles are well-established through the synthesis of analogous functionalized benzoates. For example, the synthesis of related compounds often involves the catalytic functionalization of a pre-existing benzoate structure or the construction of the ring with the desired substituents through catalytic means.

The following tables summarize findings from recent research on catalytic strategies applicable to the synthesis of functionalized benzoates.

Table 1: Palladium-Catalyzed Synthesis of Functionalized Aromatics

| Catalyst System | Substrate Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Pd(II) / Cu(I) / Bu₄NBr | Thiobenzanilides | C-H Functionalization / C-S Bond Formation | Produces variously substituted benzothiazoles in high yields with good functional group tolerance. acs.org | acs.org |

Table 2: Photocatalytic and Heteropolyacid-Catalyzed Benzoate Synthesis

| Catalytic Strategy | Catalyst/Auxiliary | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Photosensitization | Benzoate Esters | C(sp³)–H Fluorination | Benzoates can act as photosensitizers or directing auxiliaries, enabling efficient fluorination of complex molecules, even in the presence of free alcohols/amines. nih.gov | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Mono-N-protected amino acid (MPAA) |

Chemical Reactivity and Transformative Potential of Ethyl 4 Bromo 3 Hydroxymethyl Benzoate

Transformations Involving the Hydroxyl Functional Group

The primary alcohol (hydroxymethyl group) is a key site for synthetic modification, enabling oxidation to carbonyls, formation of ethers and esters, and conversion to a more reactive leaving group through halogenation.

The primary alcohol of Ethyl 4-bromo-3-(hydroxymethyl)benzoate can be selectively oxidized to the corresponding aldehyde, Ethyl 4-bromo-3-formylbenzoate. This transformation requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Several modern oxidation protocols are suitable for this purpose.

Systems based on nitroxide radicals, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), are highly effective for the selective oxidation of primary alcohols. nih.gov In a typical procedure, the alcohol is treated with a catalytic amount of TEMPO and a stoichiometric co-oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (NaOCl). nih.gov These reactions are often performed in a biphasic system to achieve high chemoselectivity for the aldehyde. nih.gov Another approach involves the use of alkali metal bromides (e.g., KBr) as catalysts in conjunction with an oxidant like Oxone or hydrogen peroxide, which can also provide the desired aldehyde in high yield under mild conditions. nih.gov

The choice of oxidant and reaction conditions is crucial for selectively targeting the primary alcohol without affecting the other functional groups on the aromatic ring.

Table 1: Representative Conditions for Selective Oxidation

| Oxidant System | Typical Reagents | Product | Notes |

|---|---|---|---|

| TEMPO-based | TEMPO (cat.), NCS or NaOCl | Ethyl 4-bromo-3-formylbenzoate | High selectivity for primary alcohols; avoids over-oxidation. nih.gov |

| Bromide-catalyzed | KBr (cat.), Oxone or H₂O₂ | Ethyl 4-bromo-3-formylbenzoate | An organic-molecule-free oxidation system. nih.gov |

| Molybdenum-based | cis-Dioxomolybdenum(VI) complexes, H₂O₂ | Ethyl 4-bromo-3-formylbenzoate | Highly selective catalysis under solvent-free conditions. raco.catraco.cat |

The hydroxyl group can be converted into an ether linkage through several strategies. The most direct method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.comwikipedia.org For this compound, treatment with a strong base such as sodium hydride (NaH) would generate the corresponding sodium alkoxide. youtube.comlibretexts.org This intermediate can then react with an electrophile like ethyl iodide to yield Ethyl 4-bromo-3-(ethoxymethyl)benzoate. masterorganicchemistry.comwikipedia.org

An alternative, two-step route involves first converting the alcohol to a better leaving group (see Section 3.1.4) and then performing a nucleophilic substitution. For instance, after converting the hydroxymethyl group to a bromomethyl group, reaction with sodium ethoxide in ethanol (B145695) efficiently produces the desired Ethyl 4-bromo-3-(ethoxymethyl)benzoate. chemicalbook.comchemicalbook.com A solution of ethyl 4-bromo-3-(bromomethyl)benzoate in ethanol and DMF, when treated with sodium ethoxide, yields the product in high purity after workup and chromatography. chemicalbook.com

Table 2: Etherification Approaches

| Method | Step 1 | Step 2 | Final Product |

|---|---|---|---|

| Williamson Ether Synthesis | Deprotonation with NaH in THF | Reaction with an alkyl halide (e.g., C₂H₅I) | Ethyl 4-bromo-3-(alkoxymethyl)benzoate |

| Two-Step Halogenation/Substitution | Halogenation to Ethyl 4-bromo-3-(bromomethyl)benzoate | Reaction with sodium alkoxide (e.g., NaOEt) | Ethyl 4-bromo-3-(ethoxymethyl)benzoate chemicalbook.com |

The primary alcohol functional group can readily undergo esterification with carboxylic acids or their derivatives. A particularly mild and effective method is the Steglich esterification, which is well-suited for substrates that may be sensitive to harsher, acid-catalyzed conditions. organic-chemistry.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and an acylation catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.org

In a typical Steglich procedure, this compound would be treated with a carboxylic acid in the presence of DCC and a catalytic amount of DMAP in an aprotic solvent like dichloromethane (B109758) (DCM). organic-chemistry.orgorgsyn.org The reaction proceeds at room temperature, forming the desired ester and the dicyclohexylurea (DCU) byproduct, which is largely insoluble in DCM and can be removed by filtration. organic-chemistry.org This method is compatible with a wide range of carboxylic acids, allowing for the synthesis of a diverse library of ester derivatives. nih.govtaylorandfrancis.com

Table 3: Example of Steglich Esterification

| Reactant 1 | Reactant 2 (Carboxylic Acid) | Reagents | Product |

|---|---|---|---|

| This compound | Acetic Acid | DCC, DMAP (cat.), DCM | Ethyl 4-bromo-3-(acetoxymethyl)benzoate |

| This compound | Benzoic Acid | DCC, DMAP (cat.), DCM | Ethyl 4-bromo-3-(benzoyloxymethyl)benzoate |

Conversion of the hydroxymethyl group into a halomethyl group transforms the benzylic carbon into a potent electrophile, primed for nucleophilic substitution reactions. A common transformation is bromination to yield Ethyl 4-bromo-3-(bromomethyl)benzoate. nih.gov

This can be achieved using standard brominating agents. One effective method is radical side-chain bromination using N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride or chlorobenzene, often initiated by light (UV lamp) or a radical initiator like benzoyl peroxide. google.com Alternatively, reagents such as phosphorus tribromide (PBr₃) can be used to convert the primary alcohol to the corresponding bromide. The resulting product, Ethyl 4-bromo-3-(bromomethyl)benzoate, is a key intermediate for further functionalization. nih.gov

Once the hydroxyl group is converted to a halomethyl group (e.g., -CH₂Br), the benzylic carbon becomes highly susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism. The reactivity of Ethyl 4-bromo-3-(bromomethyl)benzoate allows for the introduction of various functionalities.

For example, as mentioned in section 3.1.2, the reaction with sodium ethoxide displaces the bromide to form an ether. chemicalbook.com Other nucleophiles such as amines, thiols, and cyanides can be used to generate a variety of derivatives.

Table 4: Nucleophilic Displacement Products from Ethyl 4-bromo-3-(bromomethyl)benzoate

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium Ethoxide (NaOEt) | Ethyl 4-bromo-3-(ethoxymethyl)benzoate chemicalbook.com |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | Ethyl 4-bromo-3-(aminomethyl)benzoate derivatives |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethyl 4-bromo-3-((phenylthio)methyl)benzoate |

| Cyanide | Sodium Cyanide (NaCN) | Ethyl 4-bromo-3-(cyanomethyl)benzoate |

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the connection of complex molecular fragments to the benzoate (B1203000) core, making it a valuable tool in medicinal chemistry and materials science.

Prominent examples include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as an arylboronic acid or ester. This reaction would form a new carbon-carbon bond, leading to biaryl structures. For this compound, a typical reaction would involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable boronic acid in a solvent mixture like toluene/ethanol/water.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. chemspider.com The reaction typically requires a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). chemspider.com This allows for the synthesis of various N-aryl derivatives.

These cross-coupling reactions can be performed selectively, often leaving the ester and hydroxymethyl groups intact, which showcases the orthogonality of the reactivity at the different sites of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The aryl bromide present in this compound is an ideal handle for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. organic-chemistry.org It is anticipated that this compound would readily participate in this reaction.

Expected Reaction: Coupling with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base would likely yield substituted biphenyl (B1667301) or stilbene (B7821643) derivatives. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a plausible transformation for this substrate. researchgate.net

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.gov

Expected Reaction: this compound is expected to react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. This would result in the formation of cinnamate (B1238496) or stilbene derivatives, respectively.

Sonogashira Coupling

The Sonogashira coupling is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org

Expected Reaction: This reaction would likely proceed by coupling this compound with a variety of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This would afford substituted aryl alkynes, which are valuable intermediates in the synthesis of more complex molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org

Expected Reaction: It is highly probable that this compound could be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand in the presence of a strong base. This would provide access to a variety of N-aryl compounds. nih.gov

Other Metal-Catalyzed Coupling Reactions (e.g., Kumada, Hiyama)

Beyond palladium catalysis, other transition metals can also be employed for cross-coupling reactions.

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium. organic-chemistry.org The reaction of this compound with various Grignard reagents would be expected to form carbon-carbon bonds. However, the compatibility of the ester and hydroxymethyl functional groups with the highly reactive Grignard reagent would need to be carefully considered.

Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, catalyzed by palladium. organic-chemistry.orgcore.ac.uk This reaction is known for its tolerance of functional groups, suggesting that this compound could be a suitable substrate for coupling with various organosilanes. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Ring

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups.

Expected Reactivity: The benzene (B151609) ring of this compound is substituted with an ester group, which is moderately electron-withdrawing. While this provides some activation, it is generally not sufficient to promote SNAr reactions under standard conditions. The presence of the hydroxymethyl group, an electron-donating group, would further disfavor this reaction pathway. Therefore, it is unlikely that this compound would readily undergo SNAr reactions without further modification to the aromatic ring to include stronger electron-withdrawing substituents.

Reactions of the Ethyl Ester Moiety

The ethyl ester group in this compound is a key site for synthetic manipulation. It can undergo several fundamental transformations, including hydrolysis, transesterification, and reduction, each yielding a product with new chemical properties and potential for further reactions.

Hydrolysis to Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-bromo-3-(hydroxymethyl)benzoic acid, is a foundational transformation. This reaction can be effectively achieved under either acidic or basic conditions. libretexts.orgpearson.com

Under basic conditions, a process often referred to as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). sserc.org.ukquora.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is typically followed by heating under reflux to drive the reaction to completion. sserc.org.ukyoutube.com The initial product is the sodium or potassium salt of the carboxylic acid, which is then protonated in a separate step by the addition of a strong acid like hydrochloric acid (HCl) to yield the neutral carboxylic acid. quora.comyoutube.com

Alternatively, acid-catalyzed hydrolysis can be employed. libretexts.orgdoubtnut.com In this method, the ester is heated with water in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. doubtnut.com This reaction is reversible, so it is often carried out with a large excess of water to shift the equilibrium towards the products. doubtnut.com

Table 1: Conditions for Hydrolysis of this compound

| Catalyst Type | Reagents | Conditions | Product |

| Base-Catalyzed | 1. NaOH (aq) 2. HCl (aq) | 1. Heat/Reflux 2. Acidification | 4-bromo-3-(hydroxymethyl)benzoic acid |

| Acid-Catalyzed | H₂SO₄ (cat.), H₂O | Heat/Reflux | 4-bromo-3-(hydroxymethyl)benzoic acid |

Transesterification with Different Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from another alcohol. wikipedia.org This reaction is also typically catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.comlibretexts.org To favor the formation of the desired product, the alcohol reactant is usually used in a large excess, often serving as the solvent. libretexts.org

Table 2: Transesterification of this compound

| Reactant Alcohol | Catalyst | Conditions | Product |

| Methanol (B129727) | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Heat, Methanol as solvent | Mthis compound |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOiPr) | Heat, Isopropanol as solvent | Isopropyl 4-bromo-3-(hydroxymethyl)benzoate |

Reduction to Primary Alcohol

The ethyl ester functional group can be reduced to a primary alcohol, which in this case would result in the formation of (4-bromo-3-(hydroxymethyl)phenyl)methanol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. vaia.comyoutube.combrainly.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water. youtube.com The LiAlH₄ provides hydride ions (H⁻) that act as nucleophiles, attacking the carbonyl carbon of the ester. pearson.commasterorganicchemistry.com The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the primary alcohol. vaia.combrainly.com A subsequent aqueous workup step is necessary to protonate the resulting alkoxide and to neutralize the excess reducing agent. brainly.com

Table 3: Reduction of this compound

| Reagent | Solvent | Conditions | Product |

| 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O or H₃O⁺ workup | Anhydrous Ether or THF | 1. 0°C to room temp. 2. Cautious addition | (4-bromo-3-(hydroxymethyl)phenyl)methanol |

Chemoselectivity and Orthogonal Functional Group Transformations

The presence of three different functional groups on the aromatic ring of this compound allows for the possibility of chemoselective reactions, where one functional group reacts in preference to the others. This is a cornerstone of modern synthetic strategy, often involving the use of protecting groups in what is known as an orthogonal protection strategy. bham.ac.ukfiveable.me An orthogonal approach allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org

The primary alcohol is a nucleophilic and mildly acidic site, while the ethyl ester is an electrophilic site at the carbonyl carbon. The aryl bromide is relatively unreactive towards nucleophiles under standard conditions but is susceptible to transformations via organometallic catalysis.

For example, the primary alcohol can be selectively protected as an ether (e.g., a silyl (B83357) ether like TBDMS or a benzyl (B1604629) ether) under conditions that would not affect the ethyl ester or the aryl bromide. libretexts.orghighfine.com With the alcohol group masked, the ester can then be hydrolyzed to the carboxylic acid or reduced to the diol without interference from the hydroxyl group. highfine.com Subsequently, the protecting group on the alcohol can be removed under specific conditions (e.g., fluoride (B91410) ion for a silyl ether or hydrogenolysis for a benzyl ether) to reveal the original alcohol functionality.

Conversely, the ester could be selectively hydrolyzed under basic conditions, with minimal reaction at the alcohol or aryl bromide. The resulting carboxylic acid could then undergo further reactions. The aryl bromide opens up another avenue for selective transformation, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). These reactions are typically performed under conditions that are compatible with both the alcohol and ester functionalities, or after their protection, allowing for the introduction of a wide variety of substituents at the 4-position of the benzene ring. The ability to perform these transformations selectively makes this compound a highly adaptable synthetic intermediate.

Advanced Spectroscopic and Analytical Characterization of Ethyl 4 Bromo 3 Hydroxymethyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of Ethyl 4-bromo-3-(hydroxymethyl)benzoate, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the ethyl ester group.

The aromatic region would typically display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton on the carbon between the bromo and hydroxymethyl-substituted carbons is expected to be a singlet, while the other two aromatic protons would likely appear as doublets. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing bromo and ester groups will deshield the aromatic protons, shifting their signals downfield.

The methylene protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet, and its chemical shift would be influenced by the adjacent aromatic ring and the hydroxyl group. The ethyl group of the ester moiety would present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a characteristic pattern resulting from spin-spin coupling.

For comparison, the ¹H NMR spectrum of a related compound, Ethyl 4-bromobenzoate (B14158574), shows a doublet for the aromatic protons at approximately δ 7.86 ppm and δ 7.52 ppm. rsc.org The ethyl group protons appear as a quartet around δ 4.32 ppm and a triplet around δ 1.35 ppm. rsc.org Another derivative, Methyl 3-bromobenzoate, displays aromatic signals at δ 8.15 (s), 7.98 (m), and 7.68 (d) ppm. rsc.org

Table 1: Representative ¹H NMR Data for Benzoate (B1203000) Derivatives

| Compound | Aromatic Protons (δ, ppm) | Ethyl/Methyl Protons (δ, ppm) | Other Protons (δ, ppm) |

| Ethyl 4-bromobenzoate | 7.86 (d), 7.52 (d) | 4.32 (q), 1.35 (t) | - |

| Methyl 3-bromobenzoate | 8.15 (s), 7.98 (m), 7.68 (d) | 3.91 (s) | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 165-175 ppm. The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the bromine atom (C-Br) showing a characteristic chemical shift. The carbon of the hydroxymethyl group (-CH₂OH) would be observed in the aliphatic region, typically around 60-70 ppm. The carbons of the ethyl group will also appear in the upfield region of the spectrum.

For instance, the ¹³C NMR spectrum of Ethyl 4-bromobenzoate shows the carbonyl carbon at δ 165.6 ppm and the aromatic carbons between δ 127.7 and 131.4 ppm. rsc.org The ethyl group carbons are observed at δ 61.0 and 14.1 ppm. rsc.org In Methyl 3-bromobenzoate, the carbonyl carbon is at δ 165.5 ppm, and the aromatic carbons are in the range of δ 122.3-135.7 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Benzoate Derivatives

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Ethyl/Methyl Carbons (δ, ppm) |

| Ethyl 4-bromobenzoate | 165.6 | 127.7, 129.2, 130.9, 131.4 | 61.0, 14.1 |

| Methyl 3-bromobenzoate | 165.5 | 122.3, 128.0, 129.8, 132.1, 132.4, 135.7 | 52.2 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for the complete structural assignment of complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). It would be used to definitively assign the proton signals to their corresponding carbon signals, for example, linking the methylene protons of the hydroxymethyl group to its carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). HMBC is particularly useful for connecting different fragments of the molecule. For instance, it could show correlations from the aromatic protons to the carbonyl carbon of the ester group and the carbon of the hydroxymethyl group, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the protons of the hydroxymethyl group and the adjacent aromatic proton, further confirming the regiochemistry.

Dynamic NMR and Variable Temperature Studies

Dynamic NMR (DNMR) and variable temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as conformational changes or restricted rotation around single bonds. For a molecule like this compound, VT-NMR could be used to study the rotation around the C-C bond connecting the hydroxymethyl group to the aromatic ring. At low temperatures, this rotation might become slow enough on the NMR timescale to result in the observation of distinct signals for different conformers. However, for a molecule of this nature, such dynamic processes are typically rapid at room temperature, leading to averaged signals. The impact of conformational ensembles on NMR shifts is a complex area of study, often requiring computational modeling alongside experimental data to fully interpret the results. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₁BrO₃), the exact mass can be calculated and compared to the experimentally determined value. The presence of bromine is particularly distinctive in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling the identification and quantification of volatile and semi-volatile compounds. acs.org For a compound like this compound, GC-MS analysis provides critical information about its purity, molecular weight, and structural features.

While specific, published GC-MS analyses for this compound are not widespread, the expected analytical behavior can be reliably inferred from data on related compounds, such as ethyl benzoate and other brominated aromatic molecules. ias.ac.inpeerj.com The analysis would typically employ a capillary column, like a TG-5SilMS (5% diphenyl/95% dimethyl polysiloxane), which is suitable for separating aromatic esters. nih.gov The oven temperature would be programmed to ramp up, ensuring the elution of the compound at an optimal retention time.

Upon entering the mass spectrometer, the molecule is typically ionized by Electron Impact (EI). The resulting mass spectrum is expected to be highly characteristic. A key feature would be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺• and [M+2]⁺•, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This distinctive pattern immediately confirms the presence of a single bromine atom in the molecule. The molecular ion for this compound would appear at approximately m/z 258 and 260.

The subsequent fragmentation provides a fingerprint for the molecule's structure. Major fragmentation pathways for esters, such as the loss of the ethoxy group (-OC₂H₅), would lead to the formation of a prominent benzoyl cation. youtube.com

Table 1: Predicted GC-MS Key Ions for this compound

| Ion Description | Predicted m/z (⁷⁹Br/⁸¹Br) | Fragmentation Pathway |

| Molecular Ion | 258 / 260 | [M]⁺• |

| Loss of Water | 240 / 242 | [M - H₂O]⁺• |

| Loss of Ethylene (B1197577) | 230 / 232 | [M - C₂H₄]⁺• (from H-rearrangement) |

| Loss of Ethoxy Radical | 213 / 215 | [M - •OC₂H₅]⁺ |

| Loss of Bromine Radical | 179 | [M - •Br]⁺ |

| Benzoyl Cation | 105 | [C₆H₅CO]⁺ (from further fragmentation) |

| Phenyl Cation | 77 | [C₆H₅]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing polar and thermally labile compounds that are not suitable for GC-MS. This compound, with its polar hydroxymethyl group, is well-suited for LC-MS analysis. This technique is frequently used for the trace analysis of related compounds like brominated benzoic acids in various matrices. ijsr.net

A typical LC-MS method would utilize a reversed-phase column, such as a C18, which separates compounds based on hydrophobicity. ijsr.netresearchgate.net The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. ijsr.netchromatographyonline.com

Electrospray Ionization (ESI) is the most common ionization source for this type of analysis and can be operated in either positive or negative mode. nih.gov

In positive ion mode , the molecule would likely be detected as a protonated molecule [M+H]⁺ (m/z 259/261) or as an adduct with sodium [M+Na]⁺ (m/z 281/283).

In negative ion mode , which is effective for compounds with acidic protons, deprotonation could occur, although it is less common for esters compared to their corresponding carboxylic acids. If deprotonation of the hydroxyl group occurs, it would yield an [M-H]⁻ ion (m/z 257/259).

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity, making it ideal for quantifying the compound at low concentrations. ijsr.netlcms.cz

Table 2: Predicted LC-MS Adducts and Ions for this compound

| Ionization Mode | Adduct/Ion | Predicted m/z (⁷⁹Br/⁸¹Br) |

| ESI Positive | Protonated Molecule [M+H]⁺ | 259 / 261 |

| ESI Positive | Sodium Adduct [M+Na]⁺ | 281 / 283 |

| ESI Positive | Potassium Adduct [M+K]⁺ | 297 / 299 |

| ESI Negative | Deprotonated Molecule [M-H]⁻ | 257 / 259 |

Fragmentation Pathway Analysis

The fragmentation of this compound in a mass spectrometer provides detailed structural information. The pathways differ depending on the ionization technique used (e.g., EI in GC-MS vs. ESI in LC-MS/MS).

Electron Ionization (EI) Fragmentation: In EI-MS, the high-energy ionization leads to extensive fragmentation. Following the initial formation of the molecular ion (m/z 258/260), several key cleavages are expected:

Alpha-Cleavage: The most characteristic fragmentation for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da), resulting in the stable 4-bromo-3-(hydroxymethyl)benzoyl cation at m/z 213/215. youtube.com This is often a very abundant ion.

Loss of Water: The presence of the hydroxymethyl group facilitates the loss of a neutral water molecule (H₂O, 18 Da), leading to an ion at m/z 240/242.

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, a simple hydrogen rearrangement followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da) can occur, yielding an ion corresponding to the carboxylic acid at m/z 230/232. youtube.com

Further Fragmentation: The benzoyl cation (m/z 213/215) can further lose carbon monoxide (CO, 28 Da) or the bromine atom. The loss of the bromine radical from the molecular ion would produce an ion at m/z 179.

Collision-Induced Dissociation (CID) in LC-MS/MS: In tandem mass spectrometry (LC-MS/MS), a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 259/261) is selected and fragmented through collision with an inert gas. This process is lower in energy than EI and often results in simpler, more diagnostic fragmentation patterns. nih.govresearchgate.net

For the [M+H]⁺ precursor: The most probable fragmentation would be the neutral loss of ethanol (B145695) (C₂H₅OH, 46 Da) or ethylene (C₂H₄, 28 Da). The loss of ethanol would yield the acylium ion at m/z 213/215. The loss of water (18 Da) from the protonated molecule would also be a likely pathway, yielding an ion at m/z 241/243.

These distinct fragmentation patterns are crucial for the unambiguous structural confirmation of the compound. rsc.org

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. While a published spectrum for this compound is not available, its key features can be predicted based on the spectra of ethyl benzoate and related substituted aromatic compounds. nih.govnist.govnist.gov

The most prominent features in the FT-IR spectrum would include:

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group in the hydroxymethyl substituent.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹).

C=O Stretch: A very strong and sharp absorption band around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) group of the ester. ias.ac.in

C-O Stretches: Two distinct C-O stretching bands are expected: one for the C(=O)-O bond (around 1300-1250 cm⁻¹) and another for the O-C₂H₅ bond (around 1150-1100 cm⁻¹). cambridgeinternational.org

C=C Stretches: Aromatic ring C=C stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. researchgate.net

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 650-550 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light (from a laser) that interacts with a molecule's vibrations. Vibrations that cause a change in the molecule's polarizability are Raman active. For this compound, Raman spectroscopy would be particularly effective for observing symmetric vibrations and those involving the aromatic ring and C-Br bond. acs.org

Based on studies of ethyl benzoate, the following Raman shifts are expected: ias.ac.innih.govchemicalbook.com

Aromatic Ring Vibrations: Strong bands are expected for the ring breathing modes around 1002 cm⁻¹ and the trigonal ring breathing mode near 1603 cm⁻¹. ias.ac.inresearchgate.net

Carbonyl C=O Stretch: The C=O stretch, while strong in the IR, is also observable in Raman, typically around 1720 cm⁻¹.

Substituent Vibrations: The C-Br stretch would give a strong signal in the low-frequency region (below 700 cm⁻¹). The symmetric C-H stretches of the ethyl group would also be prominent. Unlike in IR, the O-H stretch is typically a weak band in Raman spectra.

Spectroscopic Band Assignments and Functional Group Identification

The combined analysis of FT-IR and Raman spectra allows for a comprehensive assignment of the vibrational modes of this compound. This correlation is fundamental for confirming the presence of all key functional groups and verifying the molecular structure. Theoretical calculations using methods like Density Functional Theory (DFT) can further aid in the precise assignment of complex vibrational modes. nih.gov

Table 3: Predicted Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Intensity | Assignment (Vibrational Mode) | Functional Group |

| ~3350 | Strong, Broad | Weak | ν(O-H) | Hydroxymethyl |

| ~3070 | Medium | Medium | ν(C-H) | Aromatic |

| ~2980 | Medium | Strong | ν_as(C-H) in CH₃ | Ethyl Group |

| ~2940 | Medium | Strong | ν_as(C-H) in CH₂ | Ethyl Group |

| ~1720 | Very Strong | Medium | ν(C=O) | Ester Carbonyl |

| ~1603 | Medium | Strong | ν(C=C) | Aromatic Ring |

| ~1585 | Medium | Strong | ν(C=C) | Aromatic Ring |

| ~1450 | Medium | Medium | δ(C-H) | Ethyl/Hydroxymethyl |

| ~1275 | Very Strong | Medium | ν_as(C-O-C) | Ester |

| ~1120 | Strong | Medium | ν_s(C-O-C) | Ester |

| ~1025 | Medium | Strong | In-plane δ(C-H) | Aromatic Ring |

| ~1002 | Weak | Very Strong | Ring Breathing | Aromatic Ring |

| ~820 | Strong | Medium | Out-of-plane δ(C-H) | Aromatic Ring |

| ~600 | Medium | Strong | ν(C-Br) | Bromo Substituent |

ν = stretching; δ = bending; as = asymmetric; s = symmetric

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the detailed investigation of crystalline solids, providing fundamental insights into the atomic and molecular structure.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the molecule, as well as how the molecules are arranged in the crystal lattice. This technique is virtually the sole method to establish the absolute structure of a new compound without relying on preliminary information. researchgate.net

For aromatic esters, SCXRD reveals critical data such as bond lengths, bond angles, and torsion angles. In the case of substituted benzoates like Methyl 4-bromo-3-hydroxybenzoate, a closely related compound, analysis has shown a monoclinic crystal system. nih.govresearchgate.net The methoxycarbonyl group in this analogue is slightly twisted relative to the benzene ring. researchgate.net Molecules in the crystal are interconnected by intermolecular hydrogen bonds, forming distinct structural motifs. nih.govresearchgate.net

The determination of the absolute structure is particularly crucial for chiral molecules. By utilizing the anomalous scattering effect, SCXRD can distinguish between enantiomers. nih.govnih.gov The Flack parameter is a key value derived from the data that indicates the enantiomorphic purity of the crystal. nih.govnih.gov Recent advancements in algorithms and software have made absolute structure determination more accessible and reliable, even for organic compounds composed of light atoms. researchgate.netnih.gov

Below is a table representing typical crystallographic data that would be obtained from an SCXRD analysis, based on findings for a similar compound, Methyl 4-bromo-3-hydroxybenzoate. nih.govresearchgate.net

Table 1: Representative Single-Crystal XRD Parameters

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C10H11BrO3 | Defines the elemental composition of the molecule. |

| Formula Weight | 259.10 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. nih.gov |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. researchgate.net |

| Unit Cell Dimensions (Å) | a ≈ 10.8, b ≈ 6.3, c ≈ 12.5 | The lengths of the unit cell axes. nih.govresearchgate.net |

| Unit Cell Angles (°) | β ≈ 100.2 | The angle between the crystal axes in a monoclinic system. nih.govresearchgate.net |

| Volume (ų) | ≈ 840 | The volume of the unit cell. nih.govresearchgate.net |

| Z Value | 4 | The number of molecules per unit cell. nih.gov |

The primary application of PXRD in this context is to confirm the phase purity of a synthesized batch of this compound. ncl.ac.uk The experimental PXRD pattern obtained from the bulk sample is compared to a pattern simulated from the single-crystal structure data. ncl.ac.uk A near-perfect match between the experimental and simulated patterns indicates a high degree of phase purity, confirming that the bulk material consists of a single crystalline phase. ncl.ac.uk

Any discrepancies, such as additional peaks or shifts in peak positions, can signify the presence of impurities or different polymorphic forms. researchgate.net This analysis is crucial for ensuring that the properties of the material are consistent and attributable to the correct crystalline structure. ncl.ac.uk

Chromatographic Purity and Separation Techniques

Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. For this compound, chromatographic methods are indispensable for determining purity, identifying impurities, and for isolation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. upb.ro For this compound, reversed-phase HPLC (RP-HPLC) is the most common method for purity assessment. usda.govsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. usda.govresearchgate.net

The method allows for the separation of the main compound from its precursors, by-products, and degradation products. chromforum.org Purity is determined by integrating the area of the chromatographic peaks, with the purity of the main peak calculated as a percentage of the total peak area. researchgate.net Method validation according to ICH guidelines ensures the procedure is accurate, precise, and reliable. researchgate.netinternationaljournalssrg.org

Key parameters for an HPLC method include the column, mobile phase composition, flow rate, and detector wavelength. upb.roresearchgate.net

Table 2: Typical HPLC Method Parameters for Analysis of Benzoate Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | The stationary phase where separation occurs based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile and Water (with acid modifier like formic or phosphoric acid) | The solvent that carries the sample through the column. The ratio can be adjusted for optimal separation. usda.govsielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation of complex mixtures. usda.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution and analysis time. internationaljournalssrg.org |

| Detection | UV Absorbance (e.g., 225-254 nm) | Detects the aromatic compound as it elutes from the column. The specific wavelength is chosen for maximum absorbance. usda.govresearchgate.net |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. usda.gov |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). researchgate.net This enhancement results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. researchgate.net A separation that might take 10-20 minutes on an HPLC system can often be completed in under 5 minutes using UPLC.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. researchgate.net For this compound, a UPLC method would provide a more detailed impurity profile in a shorter time, making it ideal for high-throughput analysis and for detecting trace-level impurities. The developed methods are validated to demonstrate their stability-indicating power. researchgate.net

Table 3: Representative UPLC Method Parameters

| Parameter | Typical Condition | Advantage over HPLC |

|---|---|---|

| Column | UPLC C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Smaller particles provide much higher separation efficiency. researchgate.netscribd.com |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., potassium dihydrogen orthophosphate) | Similar to HPLC, but optimized for faster separations. researchgate.net |

| Flow Rate | 0.3 - 0.5 mL/min | Lower flow rates are used with smaller diameter columns, but the linear velocity is higher, leading to faster runs. researchgate.net |

| Detection | Photodiode Array (PDA) or UV | PDA detectors scan a range of wavelengths simultaneously, providing spectral information for peak purity analysis. researchgate.net |

| Run Time | < 10 minutes | Significantly reduced analysis time allows for higher sample throughput. researchgate.net |

The objective of preparative chromatography is different from analytical chromatography; its primary goal is to isolate and purify a significant quantity of a target compound rather than just to analyze it. teledynelabs.comwarwick.ac.uk This technique is essential when pure this compound is needed for further research, as a reference standard, or for synthetic applications. teledynelabs.com

The process typically involves scaling up a validated analytical HPLC method. sielc.comlabcompare.com This requires using larger columns with greater stationary phase capacity and higher mobile phase flow rates to accommodate a much larger sample load. warwick.ac.uk While flash chromatography over silica (B1680970) gel can be used for initial purification, preparative HPLC provides much higher resolution, which is often necessary to separate closely related isomers or impurities. researchgate.netchemicalbook.com The fractions containing the purified compound are collected as they elute from the column, and the solvent is subsequently removed, typically by evaporation, to yield the pure substance. labcompare.com

Computational Chemistry and Theoretical Investigations of Ethyl 4 Bromo 3 Hydroxymethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular systems. For ethyl 4-bromo-3-(hydroxymethyl)benzoate, these calculations can predict its geometry, electronic distribution, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such analyses. researchgate.net

The optimized molecular structure of this compound is determined by finding the minimum energy conformation. The bond lengths and angles are influenced by the electronic effects of the substituents on the benzene (B151609) ring. For instance, in a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations have shown that the bond lengths and angles deviate from standard values due to substituent interactions. researchgate.net The bond lengths within the benzene ring of substituted benzoates are typically in the range of 1.390-1.405 Å.

Table 1: Representative Bond Lengths and Angles for Substituted Benzoates (Illustrative)

| Parameter | Typical Value (Å/°) |

| C-C (ring) | 1.390 - 1.405 |

| C-Br | ~1.90 |

| C-O (ester) | ~1.36 |

| C=O (ester) | ~1.21 |

| C-C-C (ring) | ~120 |

Note: These are generalized values for substituted benzoates and serve as an illustration. Precise values for this compound would require specific calculations.

The electronic structure is characterized by the distribution of electron density, which is influenced by the electronegativity of the bromine atom and the electron-withdrawing nature of the ethyl ester group, countered by the hydroxymethyl group.

Ab Initio Calculations for Thermochemical Properties

Ab initio calculations, which are based on first principles without experimental data, can be used to determine the thermochemical properties of this compound. These calculations can predict thermodynamic functions such as enthalpy, entropy, and heat capacity. For similar molecules like methyl benzoate (B1203000), these properties have been shown to increase with temperature. researchgate.net

Table 2: Illustrative Thermochemical Parameters

| Property | Description |

| Enthalpy of Formation | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. |

| Entropy | A measure of the randomness or disorder of the system. |

| Heat Capacity | The amount of heat required to raise the temperature of the substance by one degree. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. bldpharm.com It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). tcsedsystem.edu These interactions, particularly hyperconjugation, contribute to the stability of the molecule.

In substituted benzoates, significant stabilization energies arise from π-π* and lone pair-π* interactions. researchgate.net For a structurally related Schiff base, (ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate), NBO analysis revealed substantial charge transfer, indicating high chemical reactivity. tcsedsystem.edu For this compound, key interactions would involve the lone pairs on the oxygen and bromine atoms and the π-orbitals of the benzene ring.

Table 3: Major NBO Interactions and Second-Order Perturbation Energies (E⁽²⁾) for a Representative Substituted Benzoate

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |

| π (C-C) ring | π* (C-C) ring | > 20 |

| LP (O) ester | π* (C=O) | > 25 |

| LP (Br) | σ* (C-C) | Variable |

Note: The values are illustrative and based on data for similar compounds like ethyl 4-aminobenzoate. researchgate.net The specific interactions and their energies for the title compound would need to be calculated.

HOMO-LUMO Energy Gap Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. fishersci.ca The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. materialsciencejournal.org

For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, the HOMO-LUMO gap was calculated to understand its reactivity. researchgate.net The presence of electron-withdrawing and donating groups significantly influences these energy levels. From the HOMO and LUMO energies, global reactivity descriptors can be calculated. materialsciencejournal.org

Table 4: Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic character. |

Note: The formulas provide a framework for understanding the reactivity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack). tcsedsystem.edu